![molecular formula C16H14N2O4S3 B12934871 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include two 2,3-dihydrothieno[3,4-b][1,4]dioxin units attached to a central thiophene ring. The presence of these units imparts significant electronic and optical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment to the central thiophene ring: The 2,3-dihydrothieno[3,4-b][1,4]dioxin units are then attached to a thiophene ring through a series of coupling reactions.
Introduction of the diamine functionality:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity.
化学反応の分析
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.
科学的研究の応用
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated polymers and other advanced materials with unique electronic properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors, electrochromic devices, and other advanced materials.
作用機序
The mechanism of action of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features enable it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
類似化合物との比較
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine can be compared with other thiophene derivatives, such as:
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: This compound lacks the diamine functionality, resulting in different electronic and optical properties.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: The position of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units is different, leading to variations in reactivity and applications.
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-dicarboxylate: This compound has carboxylate groups instead of diamine groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of electronic properties and functional groups, making it a versatile compound for various applications.
特性
分子式 |
C16H14N2O4S3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine |
InChI |
InChI=1S/C16H14N2O4S3/c17-9-10(18)14(16-12-8(6-24-16)20-2-4-22-12)25-13(9)15-11-7(5-23-15)19-1-3-21-11/h5-6H,1-4,17-18H2 |
InChIキー |
APDSUCPNUVKYAC-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(SC=C2O1)C3=C(C(=C(S3)C4=C5C(=CS4)OCCO5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
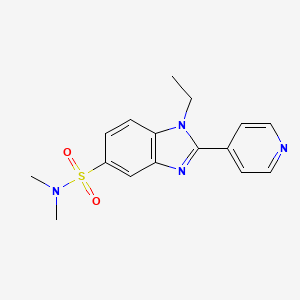
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)

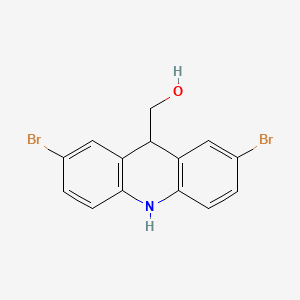
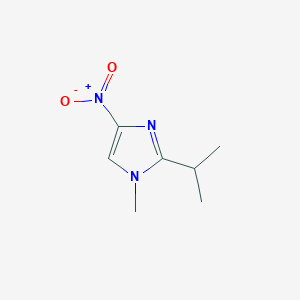
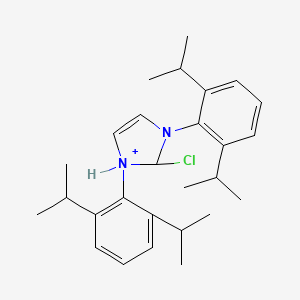
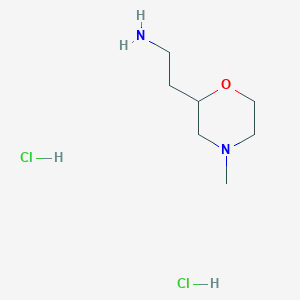
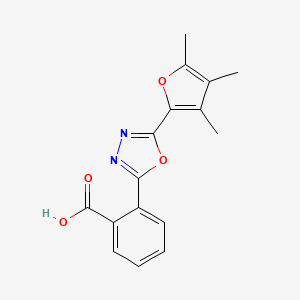
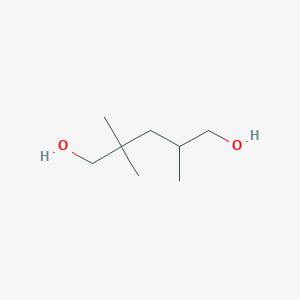
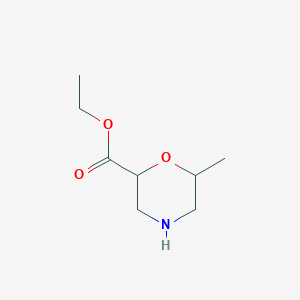
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
